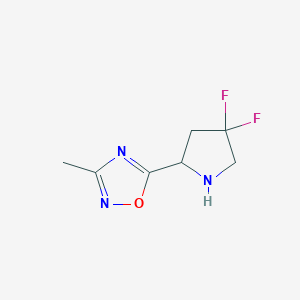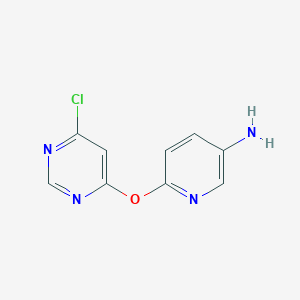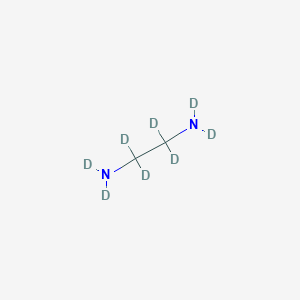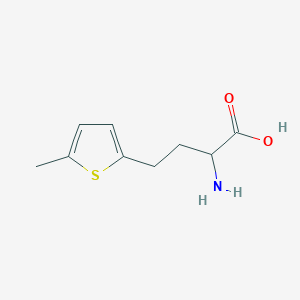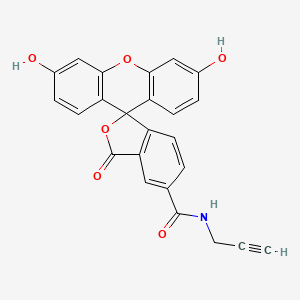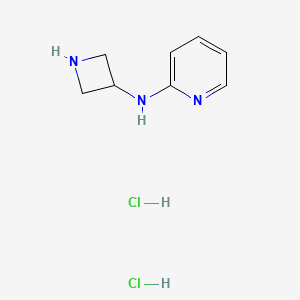![molecular formula C10H9ClN4 B1491419 2-氯-N-[(吡啶-4-基)甲基]嘧啶-4-胺 CAS No. 1248264-56-3](/img/structure/B1491419.png)
2-氯-N-[(吡啶-4-基)甲基]嘧啶-4-胺
描述
2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine is a useful research compound. Its molecular formula is C10H9ClN4 and its molecular weight is 220.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
该化合物已被合成和表征,以研究其在对抗微生物感染方面的潜力。 研究表明,2-氯-N-[(吡啶-4-基)甲基]嘧啶-4-胺的衍生物表现出广泛的生物活性,包括抗菌特性 。这些衍生物已针对各种革兰氏阳性菌和革兰氏阴性菌进行测试,证明了其具有中等至良好的抗菌和抗真菌活性。
抗纤维化活性
对包括2-氯-N-[(吡啶-4-基)甲基]嘧啶-4-胺在内的嘧啶衍生物的抗纤维化活性的研究令人鼓舞。 结果表明,这些化合物在治疗纤维化疾病方面可能具有重大潜力,促使人们进一步研究其疗效 。
非线性光学性质
该化合物的衍生物已被研究用于其在锆磺酰苯基膦酸酯的层间空间中的排列,这与具有非线性光学性质的材料有关。 这些性质对于光触发、光频转换器和光存储器等应用至关重要 。
杀菌活性
2-氯-N-[(吡啶-4-基)甲基]嘧啶-4-胺的衍生物已被设计和合成,重点关注其杀菌活性。 这些化合物的空间构型对其对抗真菌感染的有效性起着重要作用 。
抗肿瘤活性
该化合物所属的噻吩并嘧啶类与各种治疗活性相关,包括抗肿瘤作用。 2-氯-N-[(吡啶-4-基)甲基]嘧啶-4-胺的衍生物已被研究其潜在的抗肿瘤特性,这些特性与其杂环骨架有关 。
酶抑制的对接研究
已经进行了对接研究以了解2-氯-N-[(吡啶-4-基)甲基]嘧啶-4-胺衍生物的作用机制。这些研究涉及模拟化合物对特定酶(例如乙酰辅酶A羧化酶)的结合亲和力,乙酰辅酶A羧化酶是脂肪酸代谢中的关键酶。 结果提供了对该化合物作为酶抑制剂的潜力的见解 。
作用机制
Target of Action
The primary target of the compound 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation of energy metabolism.
Mode of Action
2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function and disrupting the normal metabolic processes it regulates.
Biochemical Pathways
The interaction of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine with the acetyl-CoA carboxylase enzyme affects the fatty acid biosynthesis pathway . This can lead to downstream effects such as changes in lipid metabolism and energy production within the cell.
Result of Action
The molecular and cellular effects of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine’s action depend on its interaction with the acetyl-CoA carboxylase enzyme . By potentially inhibiting this enzyme, the compound could disrupt fatty acid biosynthesis and energy metabolism, leading to various cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with the acetyl-CoA carboxylase enzyme .
生化分析
Biochemical Properties
2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the primary enzymes it interacts with is acetyl-CoA carboxylase. This interaction is crucial as it influences the enzyme’s activity, potentially leading to inhibition or modulation of its function . Additionally, the compound has been shown to exhibit antimicrobial activity, interacting with bacterial proteins and enzymes, thereby inhibiting their growth . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme functions and as a lead compound for developing antimicrobial agents.
Cellular Effects
The effects of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine on various cell types and cellular processes are profound. In bacterial cells, the compound has demonstrated the ability to inhibit growth by targeting specific enzymes involved in essential metabolic pathways . In mammalian cells, it has been observed to influence cell signaling pathways, particularly those related to cell proliferation and apoptosis. The compound’s impact on gene expression has also been noted, with changes in the expression levels of genes involved in cell cycle regulation and metabolic processes . These cellular effects underscore the compound’s potential as a research tool for studying cellular functions and as a therapeutic agent.
Molecular Mechanism
At the molecular level, 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine exerts its effects through several mechanisms. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their functions . For instance, its interaction with acetyl-CoA carboxylase involves binding to the enzyme’s active site, thereby preventing substrate access and inhibiting its catalytic activity . Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered cellular responses
Temporal Effects in Laboratory Settings
The stability and degradation of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine in laboratory settings are critical factors that influence its long-term effects on cellular functions. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy . In vitro and in vivo studies have also indicated that the compound’s effects on cellular functions can vary over time, with initial inhibitory effects on enzyme activity and cell proliferation being followed by adaptive cellular responses . These temporal effects highlight the importance of considering the compound’s stability and degradation in experimental designs.
Dosage Effects in Animal Models
The effects of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as inhibition of bacterial growth and modulation of enzyme activity . At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have also been observed, where a certain dosage level is required to achieve significant biochemical or cellular effects . These dosage-dependent effects underscore the importance of optimizing dosage levels in preclinical studies to balance efficacy and safety.
Metabolic Pathways
2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is the fatty acid biosynthesis pathway, where the compound interacts with acetyl-CoA carboxylase, leading to inhibition of fatty acid synthesis . Additionally, the compound can affect other metabolic pathways by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolic flux and metabolite levels, providing insights into the compound’s potential as a metabolic regulator.
Transport and Distribution
The transport and distribution of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported into cells via specific transporters, such as organic cation transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and optimizing its delivery in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine plays a significant role in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical and therapeutic applications.
属性
IUPAC Name |
2-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-10-13-6-3-9(15-10)14-7-8-1-4-12-5-2-8/h1-6H,7H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUFOUYNIVZNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


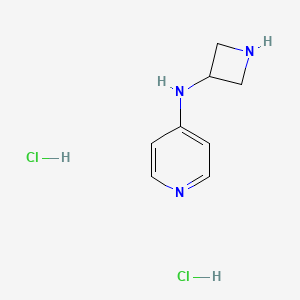
![4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol](/img/structure/B1491339.png)
![[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1491340.png)
![2-Benzyl-5-(2,2,2-trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491341.png)
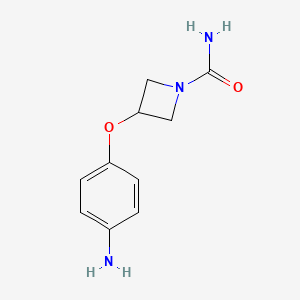
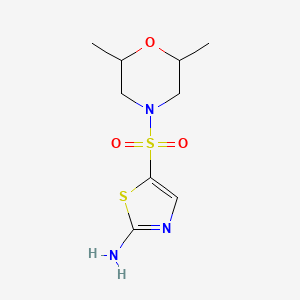
![[1-(3-Chloropyrazin-2-yl)piperidin-4-yl]methanamine](/img/structure/B1491345.png)
